A Comprehensive Technical Guide to 5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Properties, Synthesis, and Applications
A Comprehensive Technical Guide to 5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Introduction
5-Bromo-2-hydroxy-3-methoxybenzaldehyde, also known as 5-bromo-ortho-vanillin or 5-bromo-3-methoxysalicylaldehyde, is a substituted aromatic aldehyde that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring an aldehyde, a hydroxyl group, a methoxy group, and a bromine atom on the benzene ring, imparts a versatile reactivity profile. This makes it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and specialty materials.[1] This guide provides an in-depth analysis of its physicochemical properties, spectroscopic data, synthesis protocols, and key applications for researchers and professionals in drug development and chemical sciences.
Note on Nomenclature: While the requested topic was "2-bromo-5-hydroxy-3-methoxybenzaldehyde," the vast majority of available scientific literature, commercial availability, and spectroscopic data corresponds to its isomer, 5-bromo-2-hydroxy-3-methoxybenzaldehyde (CAS No. 5034-74-2) . This guide will focus on this well-documented compound.
Physicochemical and Structural Properties
The structural arrangement of functional groups in 5-bromo-2-hydroxy-3-methoxybenzaldehyde dictates its physical and chemical behavior. The presence of a hydroxyl group allows for hydrogen bonding, while the bromine atom increases its molecular weight and influences its reactivity in cross-coupling reactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 5034-74-2 | [2] |
| Molecular Formula | C₈H₇BrO₃ | [2][3] |
| Molecular Weight | 231.04 g/mol | [3] |
| Appearance | Solid, yellow solid, or brown powder | [2][4] |
| Melting Point | 125-127 °C (lit.) | [2][4][5] |
| Boiling Point | 277.2 °C at 760 mmHg (Predicted) | [2][5] |
| Density | ~1.65 g/cm³ (Predicted) | [2][5] |
| Flash Point | 121.4 °C (Predicted) | [2][5] |
| IUPAC Name | 5-bromo-2-hydroxy-3-methoxybenzaldehyde | [3] |
| Synonyms | 5-Bromo-3-methoxysalicylaldehyde, 5-Bromo-o-vanillin | [4][6] |
Chemical Structure:
-
SMILES: COc1cc(Br)cc(C=O)c1O
-
InChI: 1S/C8H7BrO3/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-4,11H,1H3
Spectroscopic Profile
A thorough understanding of the spectroscopic data is essential for the unambiguous identification and quality control of 5-bromo-2-hydroxy-3-methoxybenzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) [4]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 11.00 | Singlet (s) | 1H | Phenolic proton (-OH) |
| 9.86 | Singlet (s) | 1H | Aldehyde proton (-CHO) |
| 7.31 | Doublet (d), J = 2.4 Hz | 1H | Aromatic proton (H-6) |
| 7.18 | Doublet (d), J = 2.4 Hz | 1H | Aromatic proton (H-4) |
| 3.92 | Singlet (s) | 3H | Methoxy protons (-OCH₃) |
Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) [4]
| Chemical Shift (δ) ppm | Assignment |
| 195.4 | Aldehyde Carbon (CHO) |
| 150.9 | C-3 (C-OCH₃) |
| 149.3 | C-2 (C-OH) |
| 126.1 | C-4 |
| 121.3 | C-1 |
| 120.8 | C-6 |
| 111.1 | C-5 (C-Br) |
| 56.3 | Methoxy Carbon (OCH₃) |
Mass Spectrometry (MS)
In Gas Chromatography-Mass Spectrometry (GC-MS), 5-bromo-2-hydroxy-3-methoxybenzaldehyde exhibits a characteristic fragmentation pattern. The molecular ion peak is observed, along with a prominent M+2 peak of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[3]
-
m/z of Top Peak: 51
-
m/z of 2nd Highest Peak: 230
-
m/z of 3rd Highest Peak: 232
Synthesis and Reactivity
Synthetic Routes
The most common laboratory synthesis of 5-bromo-2-hydroxy-3-methoxybenzaldehyde involves the electrophilic bromination of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin).[4] The directing effects of the hydroxyl and methoxy groups favor substitution at the C-5 position.
Caption: Workflow for the synthesis of 5-bromo-2-hydroxy-3-methoxybenzaldehyde.
Reactivity and Applications in Synthesis
The aldehyde group is a versatile handle for forming C-N and C-C bonds, while the phenolic hydroxyl group can be alkylated or acylated. The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Stille coupling. This reactivity makes it a valuable precursor for various complex molecules.
Key Applications in Synthesis:
-
Ailanthoidol Synthesis: Used as a starting material in the total synthesis of ailanthoidol, a natural product, via a key Stille coupling step.
-
Chromenone Derivatives: Employed in the synthesis of 6-bromo-8-methoxy-3-(methoxycarbonyl)-2H-chromen-2-one.
-
Schiff Base Ligands: Reacts with amines to form Schiff bases, which can act as ligands for metal complexes, such as benzimidazole-based ligands.[2]
-
Chromogenic Reagents: Serves as a precursor for chromogenic reagents used in analytical chemistry, for instance, for the spectrophotometric determination of Ni(II).
Applications in Drug Discovery and Research
The structural motifs present in 5-bromo-2-hydroxy-3-methoxybenzaldehyde are found in various biologically active molecules. Its derivatives have been investigated for several therapeutic applications.
-
Anti-Inflammatory Effects: A related isomer, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, has been shown to exhibit anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and inhibiting key signaling pathways like ERK, JNK, and NF-κB in macrophages.[7]
-
Antitumor Drug Candidates: It is used as an intermediate in the synthesis of mixed copper-based complexes that are being explored as potential dual-function antitumor drug candidates, acting as both cytotoxic agents and inhibitors of tumor angiogenesis.[2]
-
Pharmaceutical Building Block: Its versatile reactivity makes it an essential building block in the design and synthesis of novel therapeutic agents and other pharmaceutical compounds.[1][8]
Safety and Handling
Proper handling of 5-bromo-2-hydroxy-3-methoxybenzaldehyde is crucial to ensure laboratory safety.
Table 4: Hazard and Safety Information
| Category | Description | Source(s) |
| Hazard Pictograms | GHS07 (Exclamation Mark), GHS09 (Environment) | [9] |
| Signal Word | Warning | [9] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H400: Very toxic to aquatic life. | [3][6][9] |
| Precautionary Statements | P261: Avoid breathing dust. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [6] |
| Personal Protective Equipment (PPE) | Safety glasses, protective gloves (e.g., nitrile rubber), lab coat, and a dust mask (e.g., N95) or use in a well-ventilated area like a fume hood. | [6] |
| Storage | Store in a dry, cool, and well-ventilated place. Keep the container tightly closed. | [6][9] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [6] |
First-Aid Measures:
-
After Inhalation: Move the person to fresh air. If feeling unwell, seek medical advice.[6][9]
-
After Skin Contact: Wash with plenty of soap and water. If irritation occurs, get medical advice.[6][9]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6][9]
-
After Ingestion: Rinse mouth. If you feel unwell, seek medical advice.[9]
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde from o-Vanillin[5]
Causality: This protocol utilizes the activating and ortho-, para-directing nature of the hydroxyl and methoxy groups of o-vanillin to facilitate electrophilic aromatic substitution with bromine. Acetic acid serves as the solvent, and sodium acetate acts as a buffer to moderate the reaction.
-
Dissolution: In a round-bottom flask, dissolve o-vanillin (4.0 g, 0.026 mol) in acetic acid (80 mL).
-
Buffering: Add sodium acetate (2.37 g, 0.029 mol) to the solution at 0 °C.
-
Bromination: Slowly add bromine (1.49 mL, 0.029 mol) dropwise to the cooled reaction mixture.
-
Expert Insight: The slow, dropwise addition of bromine at low temperature is critical to control the exothermicity of the reaction and prevent over-bromination or side product formation.
-
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, add water (100 mL) to quench the reaction and precipitate the product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (3 x 80 mL).
-
Washing: Combine the organic layers and wash sequentially with water (100 mL) and brine (50 mL).
-
Self-Validation: The washing steps remove residual acetic acid, salts, and water-soluble impurities, which is essential for obtaining a pure product.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by flash column chromatography (petroleum ether:ethyl acetate = 19:1) to yield the final product as a yellow solid.
Protocol 2: NMR Spectroscopic Analysis[9]
Causality: NMR spectroscopy is the definitive method for structural elucidation of organic molecules. The choice of solvent and reference standard is crucial for obtaining high-quality, reproducible data.
-
Sample Preparation: Accurately weigh and dissolve approximately 5-10 mg of purified 5-bromo-2-hydroxy-3-methoxybenzaldehyde in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Expert Insight: CDCl₃ is a common solvent for non-polar to moderately polar organic compounds. Ensure the sample is fully dissolved to achieve sharp NMR signals.
-
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition:
-
Record the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Record the ¹³C NMR spectrum on a corresponding 100 MHz (or higher) spectrometer.
-
-
Processing: Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction.
-
Referencing: Calibrate the chemical shifts of the spectra using the residual solvent signal of CDCl₃ (δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR).
-
Self-Validation: Referencing to the known solvent peak ensures the accuracy and comparability of the chemical shift data across different experiments and instruments.
-
-
Analysis: Integrate the peaks in the ¹H NMR spectrum and analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecular structure.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Bromo-5-hydroxybenzaldehyde.
- Loba Chemie. (2019, January 28). 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 97.
- PubChem. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde.
- Guidechem. (2020, October 23). What is the synthesis method and application of 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE?.
- Fisher Scientific. (2010, October 15). SAFETY DATA SHEET - 5-Bromo-2-hydroxy-3-methoxybenzaldehyde.
- Fisher Scientific. (2014, September 5). SAFETY DATA SHEET - 5-Bromo-2-anisaldehyde.
- Chem-Impex. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.
- ChemicalBook. (n.d.). 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis.
- ChemicalBook. (2026, January 13). 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE.
- CP Lab Safety. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde, min 98%, 100 grams.
- Benchchem. (n.d.). Spectroscopic Analysis of 2-Bromo-5-hydroxybenzaldehyde: A Technical Guide.
- MDPI. (2026, January 7). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells.
- ChemBK. (2024, April 9). 5-bromo-2-hydroxy-3-methoxybenzaldehyde.
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